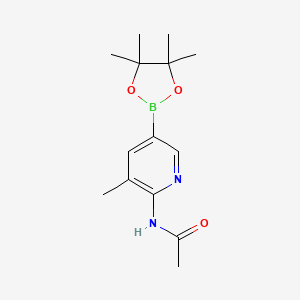

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester

Description

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester is a pyridine-derived organoboron compound characterized by:

- Substituents: An acetamido (-NHCOCH₃) group at position 6, a methyl (-CH₃) group at position 5, and a boronic acid pinacol ester (Bpin) at position 3.

- Structure: The pinacol ester moiety stabilizes the boronic acid, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .

- Applications: Primarily used in pharmaceutical synthesis and materials science for constructing biaryl or heteroaryl structures.

Properties

IUPAC Name |

N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-9-7-11(8-16-12(9)17-10(2)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIHRXKTHYEHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Pyridines

The Miyaura borylation reaction remains the most widely employed method for synthesizing pyridine-derived boronic esters. For 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester, this typically involves coupling a halogenated pyridine precursor (e.g., 6-acetamido-5-methyl-3-bromopyridine) with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Representative Protocol (Adapted from):

-

Substrate: 1-Boc-4-bromopyrazole (24.7 g, 0.1 mol)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.74 g, 0.001 mol)

-

Base: Potassium acetate (19.6 g, 0.2 mol)

-

Solvent: THF or 1,4-dioxane (0.2 M)

-

Conditions: Reflux at 110°C under N₂ for 16 hours

Critical parameters include the use of weakly acidic salts (e.g., KOAc) to stabilize the boronate intermediate and prevent protodeboronation. Excess B₂Pin₂ (1.2 equiv) ensures complete conversion, while oxygen-free conditions minimize catalyst deactivation.

Protection/Deprotection Strategies for Amino Groups

Boc Protection of Aminopyridine Intermediates

To avoid undesired side reactions at the acetamido group during borylation, temporary protection with tert-butoxycarbonyl (Boc) is employed.

Synthetic Sequence:

-

Boc Protection: Treat 6-amino-5-methylpyridine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C.

-

Halogenation: Introduce bromine or iodine at the 3-position using NBS or NIS.

-

Borylation: Perform Miyaura reaction as in Section 1.1.

-

Deprotection: Heat Boc-protected product to 180°C to cleave the Boc group, achieving 80.2% yield.

Table 1: Comparative Yields for Boc-Mediated Routes

Iodinated substrates show superior reactivity due to enhanced oxidative addition kinetics with palladium. Chlorinated analogs require higher catalyst loadings but offer cost advantages.

Solvent and Catalytic System Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (THF, 1,4-dioxane) favor transmetalation steps in palladium cycles, while protic solvents (isopropanol) reduce side reactions.

Key Findings:

Alternative Catalysts

While Pd(dppf)Cl₂ dominates industrial applications, Pd(PPh₃)₄ offers a lower-cost alternative with modest yield reductions (75–78%). Rhodium-based systems, though less common, enable nitro group reductions in multistep sequences.

Analytical Validation and Purification

Spectroscopic Characterization

1H NMR (DMSO-d6, 700 MHz):

Chromatographic Purification

Silica gel chromatography with hexanes/EtOAc (4:1 → 3:2) effectively separates the target ester from pinacol byproducts. Reverse-phase HPLC (C18 column, MeCN/H₂O) achieves >99% purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or borate ester.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Boronic acid or borate ester.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic ester interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups

- Target Compound: The acetamido group at position 6 is electron-withdrawing, which activates the boronic ester for cross-coupling.

- 5-Chloro-6-methoxypyridine-3-boronic Acid Pinacol Ester : Chloro (electron-withdrawing) and methoxy (electron-donating) groups create a balanced electronic profile, enabling moderate reactivity in couplings .

- 6-(Cyclopropylmethoxy)pyridine-3-boronic Acid Pinacol Ester : The bulky cyclopropylmethoxy group at position 6 reduces reactivity due to steric effects, despite its electron-donating nature .

Solubility and Stability

- Target Compound : The polar acetamido group improves solubility in polar aprotic solvents (e.g., THF, DMF), but may reduce stability under acidic or oxidative conditions.

- 4-Nitrophenylboronic Acid Pinacol Ester: Nitro groups enhance oxidative stability but reduce solubility in non-polar solvents .

- 6-Acetylpyridine-3-boronic Acid Pinacol Ester : The acetyl group (electron-withdrawing) increases reactivity but may lead to byproduct formation in aqueous conditions .

Data Table: Key Parameters of Comparable Compounds

Reaction Efficiency in Cross-Coupling

- Target Compound : High reactivity in Suzuki-Miyaura couplings due to electron-withdrawing acetamido group, but steric effects from the methyl group may require optimized conditions (e.g., elevated temperatures or stronger bases) .

- 5-Trifluoromethylpyridine-3-boronic Acid Pinacol Ester : The strongly electron-withdrawing CF₃ group accelerates coupling but may limit substrate compatibility .

- 2-Methoxycarbonyl-5-pyridineboronic Acid Pinacol Ester : The ester group enhances reactivity in carbonylative couplings, enabling access to ketone derivatives .

Stability Under Oxidative Conditions

- 4-Nitrophenylboronic Acid Pinacol Ester: Rapid degradation occurs in the presence of H₂O₂, forming 4-nitrophenol .

- Target Compound : The acetamido group may offer moderate resistance to oxidation compared to nitro-substituted analogs.

Biological Activity

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered attention in medicinal chemistry and organic synthesis. This compound is notable for its ability to form reversible covalent bonds with diols and other nucleophiles, which underpins its biological activity and potential therapeutic applications. The following sections explore its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester typically involves the reaction of 6-(Acetamido)-5-methylpyridine-3-boronic acid with pinacol in the presence of dehydrating agents such as molecular sieves or anhydrous magnesium sulfate. The reaction is conducted under anhydrous conditions to prevent hydrolysis, ensuring high yield and purity of the final product .

The mechanism of action of this compound primarily involves the formation of reversible covalent bonds with diols, which can inhibit enzyme activity by interacting with the active site. This property is particularly useful in drug design, where boronic esters have been shown to affect various biological pathways, including enzyme inhibition and modulation of protein interactions .

Biological Activities

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester exhibits several biological activities:

- Anticancer Activity : Research indicates that boronic acids can act as proteasome inhibitors, leading to cell cycle arrest in cancer cells. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation .

- Antibacterial Activity : Boronic acids have been investigated for their ability to inhibit β-lactamases, enzymes that confer antibiotic resistance. Compounds similar to 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester have shown effectiveness against resistant bacterial strains .

- Enzyme Inhibition : The compound's ability to interact with enzymes makes it a candidate for developing inhibitors against specific targets in metabolic pathways .

Comparative Analysis

The following table compares the biological activities of 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester with related compounds:

| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester | Moderate | Effective | Reversible covalent bond formation |

| Phenylboronic acid pinacol ester | High | Moderate | Enzyme inhibition |

| 6-Quinolineboronic acid pinacol ester | High | High | β-lactamase inhibition |

Case Study 1: Anticancer Properties

A study investigating boronic acids as proteasome inhibitors found that compounds similar to 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester exhibited IC50 values in the low nanomolar range against various cancer cell lines. These results suggest a promising avenue for developing new anticancer therapies .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of boronic acids revealed that derivatives effectively inhibited β-lactamases responsible for antibiotic resistance. The unique structure of 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester may enhance its binding affinity to these enzymes, providing a potential strategy for combating resistant bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters typically involves Miyaura borylation , where a halogenated pyridine precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . For 6-(Acetamido)-5-methylpyridine derivatives, the acetamido group must be introduced via nucleophilic substitution or acylation prior to borylation. Key steps include:

Q. How is the compound characterized to confirm its purity and structure?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR):

Q. What solvents and conditions are recommended for handling this compound in cross-coupling reactions?

The compound is slightly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO, THF) . For Suzuki-Miyaura reactions:

- Use anhydrous solvents to prevent hydrolysis of the boronic ester.

- Maintain neutral to slightly basic pH (e.g., with Na₂CO₃) to stabilize the boronate intermediate .

Advanced Research Questions

Q. How can conflicting data on cross-coupling efficiency with aryl halides be resolved?

Discrepancies in reaction yields often arise from:

- Substituent electronic effects: The electron-withdrawing acetamido group may reduce boronate reactivity compared to methoxy or methyl analogues .

- Steric hindrance: The 5-methyl group adjacent to the boronic ester can impede coupling partners. Methodological adjustments:

- Use bulky ligands (e.g., SPhos) to enhance catalytic turnover .

- Screen alternative catalysts (e.g., Pd(OAc)₂ with XPhos) .

Q. What strategies mitigate instability during long-term storage?

The compound is sensitive to moisture and oxidizing agents . Recommended protocols:

Q. How does the acetamido group influence bioactivity in drug discovery applications?

The acetamido moiety enhances hydrogen-bonding interactions with biological targets (e.g., kinases, proteases). Case studies on analogous compounds show:

- Improved binding affinity in kinase inhibitors (e.g., EGFR inhibitors) .

- Tunable solubility via acetamido modification (e.g., methyl vs. ethyl groups) .

Methodological Challenges and Solutions

Q. Why do solubility limitations arise in aqueous reaction systems, and how are they addressed?

The compound’s low aqueous solubility (due to the pinacol ester’s hydrophobicity) complicates bioconjugation or in vitro assays. Solutions include:

Q. What analytical techniques resolve contradictions in reported reaction yields?

Discrepancies may stem from trace metal impurities or oxygen sensitivity .

- Use ICP-MS to quantify residual palladium.

- Conduct reactions under strict anaerobic conditions (glovebox) .

Applications in Academic Research

Q. How is this compound used in synthesizing heterocyclic drug candidates?

It serves as a key intermediate in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.